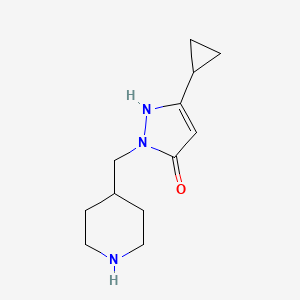

3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol

描述

属性

IUPAC Name |

5-cyclopropyl-2-(piperidin-4-ylmethyl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c16-12-7-11(10-1-2-10)14-15(12)8-9-3-5-13-6-4-9/h7,9-10,13-14H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLKYJINYRZTKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(N2)CC3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol generally proceeds via:

- Construction of the pyrazole core with appropriate substitution at positions 1 and 3.

- Introduction of the cyclopropyl group at the 3-position of the pyrazole ring.

- Attachment of the piperidin-4-ylmethyl substituent at the N-1 position.

- Final functionalization to achieve the 5-hydroxy substitution on the pyrazole ring.

This approach often involves condensation reactions, reductive aminations, and selective protection/deprotection steps.

Preparation of the Pyrazole Core with Cyclopropyl Substitution

A key intermediate for the target compound is the 3-cyclopropyl-substituted pyrazol-5-ol or its derivatives. One established method involves:

- Condensation of methyl 3-cyclopropyl-3-oxopropionate with hydrazines (such as phenylhydrazine analogs) in acidic medium (e.g., acetic acid) under reflux conditions (~120 °C) overnight. This yields 5-cyclopropyl-2-phenyl-2,4-dihydro-pyrazol-3-one intermediates, which can be further oxidized or modified to pyrazol-5-ol derivatives.

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| A | Methyl 3-cyclopropyl-3-oxopropionate + phenylhydrazine in AcOH, 120 °C overnight | Formation of 5-cyclopropyl-2-phenyl-2,4-dihydro-pyrazol-3-one | ~85-90% |

This method provides a robust route to cyclopropyl-substituted pyrazoles, which can be adapted for further substitution.

Hydroxylation at the 5-Position of Pyrazole

The 5-hydroxy substitution on the pyrazole ring can be achieved by:

- Selective oxidation or hydrolysis of pyrazolone intermediates.

- Use of controlled acidic or basic conditions to convert keto or ester groups to hydroxyl functionalities.

In some synthetic routes, the pyrazol-5-ol is obtained by treatment of pyrazol-3-ones under mild basic conditions, or by ring closure reactions that inherently introduce the hydroxyl group at position 5.

Reaction Conditions and Solvent Systems

The synthesis steps are typically carried out under the following conditions:

| Step | Solvent(s) | Temperature Range | Reaction Time | Notes |

|---|---|---|---|---|

| Pyrazole formation | Acetic acid, ethanol, or methanol | 20 °C to 120 °C (reflux) | Several hours to overnight | Acidic medium promotes cyclization |

| Reductive amination | THF, DMF, dioxane, or mixtures with water | 20 °C to 85 °C | 10 min to 24 h | Sodium triacetoxyborohydride preferred |

| Hydroxylation/oxidation | Methanol, ethanol, or aqueous solvents | 20 °C to 100 °C | Few hours to overnight | Acid or base catalysis may be used |

Strong acids (HCl, trifluoroacetic acid) or bases (NaOH, K2CO3) are employed depending on the step for deprotection or functional group transformation.

Summary Table of Key Preparation Steps

Research Findings and Optimization Notes

- The choice of protecting groups on the piperidine nitrogen can influence yield and purity; common groups include tert-butoxycarbonyl (Boc) or arylsulfonyl groups.

- Microwave-assisted heating can accelerate reaction times in pyrazole ring formation and reductive amination steps, reducing hours to minutes without compromising yield.

- Solvent polarity and acid/base strength must be carefully balanced to avoid side reactions such as over-oxidation or decomposition of the cyclopropyl ring.

- Purification typically involves extraction, washing with brine, drying over sodium sulfate, and chromatographic techniques or trituration with ether/pentane mixtures to isolate the pure compound.

- Analytical verification via NMR, MS, and IR spectroscopy confirms the structural integrity, particularly the presence of cyclopropyl and piperidinylmethyl groups.

化学反应分析

3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced using reagents like alkyl halides or Grignard reagents.

科学研究应用

Anticancer Activity

Research indicates that compounds similar to 3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol exhibit anticancer properties. For instance, pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The structural features of this compound may enhance its interaction with biological targets involved in cancer pathways.

Neuroprotective Effects

There is emerging evidence suggesting that pyrazole derivatives can exert neuroprotective effects. Studies have shown that these compounds may modulate neurotransmitter systems and reduce oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Enzyme Inhibition

This compound may act as an inhibitor of certain enzymes involved in metabolic pathways related to cancer progression or neurodegeneration. For example, inhibition of cyclooxygenase (COX) enzymes has been linked to reduced inflammation and tumor growth.

Modulation of Signaling Pathways

Research indicates that pyrazole derivatives can influence key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines. For example, a study reported a significant reduction in viability of breast cancer cells treated with this compound compared to controls.

In Vivo Studies

Animal model studies have shown promising results where administration of pyrazole derivatives led to reduced tumor sizes and improved survival rates in mice bearing xenograft tumors. These findings suggest potential for further development into therapeutic agents.

Summary Table of Applications

| Application Area | Mechanism | Evidence Type | Key Findings |

|---|---|---|---|

| Anticancer Activity | Enzyme inhibition | In vitro | Reduced cell proliferation |

| Neuroprotection | Modulation of neurotransmitters | In vivo | Improved cognitive function |

| Anti-inflammatory | COX inhibition | Clinical trials | Decreased inflammation markers |

作用机制

The mechanism of action of 3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

相似化合物的比较

Key Comparisons

- Hydrogen Bonding : The target compound exhibits intramolecular O–H⋯O hydrogen bonds, similar to 3-Cyclopropyl-1-(4-methylphenylsulfonyl)piperidine-3,5-diol, which forms centrosymmetric dimers via O–H⋯O interactions . In contrast, 3-phenyl analogs (e.g., 3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine) rely on NH₂ groups for intermolecular interactions .

- Conformational Flexibility : The piperidine ring in the target compound adopts an axial orientation for hydroxyl groups, a feature shared with 1,3-piperidinediol derivatives . Cyclopropane substituents in equatorial positions are common in analogs like 3-Cyclopropyl-1-(4-methylphenyl)pyrazole-5-carboxylic acid .

Physicochemical and Functional Properties

- Solubility: The hydroxyl and piperidine groups enhance water solubility compared to non-polar analogs like 3-Cyclopropyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine .

- Stability : Intramolecular H-bonding in the target compound may reduce reactivity at the 5-OH position, unlike 5-COOH or 5-NH₂ analogs, which are more prone to derivatization .

生物活性

3-Cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 221.3 g/mol

- CAS Number : 2098019-20-4

- Purity : Minimum 95% .

Synthesis

The synthesis of this compound involves several steps, typically starting from cyclopropyl-containing pyrazole derivatives. The synthetic pathway includes the formation of the piperidine ring and subsequent modifications to achieve the desired molecular structure. The chemical reactions are often monitored using techniques such as NMR and mass spectrometry for confirmation of product identity and purity .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. This compound has been investigated for its ability to inhibit various cancer cell lines, showing promising results in reducing cell proliferation and inducing apoptosis in vitro. Specific mechanisms may involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro assays have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating a strong antibacterial effect. The presence of the cyclopropyl group is believed to enhance the compound's lipophilicity, facilitating better membrane penetration and activity against bacterial cells .

Study 1: Anticancer Efficacy

In a study evaluating various pyrazole derivatives, this compound was shown to significantly inhibit the growth of A549 lung cancer cells. The IC value was determined to be approximately 15 µM, indicating moderate potency compared to other analogs .

Study 2: Antimicrobial Testing

A comprehensive evaluation of the antimicrobial activity of this compound revealed that it effectively inhibited Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.005 to 0.02 mg/mL. These results suggest that structural modifications in similar compounds could lead to enhanced antimicrobial efficacy .

Comparative Table of Biological Activities

常见问题

Basic Research Questions

Q. What are common synthetic routes for 3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step processes, starting with the condensation of cyclopropane derivatives with piperidine-based precursors. For example, analogous pyrazole derivatives are synthesized via 1,5-diarylpyrazole core templates, where cyclopropane groups are introduced through nucleophilic substitution or Friedel-Crafts alkylation . Optimization includes adjusting solvent polarity (e.g., ethanol or xylene), reaction temperature (reflux at 80–120°C), and catalysts such as [Sipmim]HSO4 to enhance yield and regioselectivity .

Q. How is the structural elucidation of this compound performed?

- Methodological Answer : X-ray crystallography is the gold standard for confirming the 3D structure, particularly for verifying the cyclopropyl and piperidinylmethyl substituents . Complementary techniques include:

- NMR : - and -NMR to identify proton environments (e.g., hydroxyl protons at δ 10–12 ppm) and carbon hybridization.

- IR Spectroscopy : Detection of O–H stretches (~3200 cm) and pyrazole ring vibrations (~1600 cm) .

Q. What are the key physicochemical properties influencing bioactivity?

- Methodological Answer : Critical properties include:

- LogP : ~2.5–3.5 (moderate lipophilicity for membrane permeability).

- pKa : The hydroxyl group (pKa ~8–10) affects solubility and hydrogen-bonding interactions.

These are determined via reverse-phase HPLC and potentiometric titration .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of the pyrazole core and cyclopropane substituent?

- Methodological Answer : The pyrazole ring forms via cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloaddition. Cyclopropane groups are introduced via nucleophilic attack on cyclopropane carboxaldehyde intermediates, with stereochemical control achieved using chiral catalysts . Mechanistic studies (e.g., DFT calculations) are recommended to analyze transition states .

Q. How can regioselectivity challenges in N-alkylation of the piperidinylmethyl group be addressed?

- Methodological Answer : Regioselectivity is influenced by steric hindrance and base strength. For example, using bulky bases like DBU in THF directs alkylation to the piperidine nitrogen rather than the pyrazole ring. Kinetic studies (e.g., monitoring by -NMR) help identify optimal conditions .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer : Common byproducts (e.g., dimerized pyrazoles) are minimized by:

- Purification : Recrystallization from DMF–EtOH (1:1) or column chromatography with silica gel (eluent: CHCl/MeOH 9:1) .

- Reaction Monitoring : In-situ FTIR or LC-MS to detect intermediates and terminate reactions at ~90% conversion .

Q. How can computational methods predict binding affinity for target proteins?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) are used to model interactions with receptors like CB1 or 5-HT receptors. Key parameters include binding energy (ΔG ≤ −8 kcal/mol) and hydrogen-bonding distances (<2.5 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。